molecular formula C9H13NO2S B7891918 [Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid

[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid

Cat. No. B7891918
M. Wt: 199.27 g/mol
InChI Key: WOQYPQCQMBPRPD-UHFFFAOYSA-N
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Description

[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid' involves the reaction of 3-methyl-thiophene-2-carboxaldehyde with methylamine, followed by reduction with sodium borohydride and subsequent reaction with chloroacetic acid.

Starting Materials
3-methyl-thiophene-2-carboxaldehyde, methylamine, sodium borohydride, chloroacetic acid

Reaction
Step 1: 3-methyl-thiophene-2-carboxaldehyde is reacted with excess methylamine in ethanol at room temperature to form the corresponding imine., Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine., Step 3: The resulting amine is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the final product, '[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid'.

properties

IUPAC Name

2-[methyl-[(3-methylthiophen-2-yl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-3-4-13-8(7)5-10(2)6-9(11)12/h3-4H,5-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQYPQCQMBPRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.